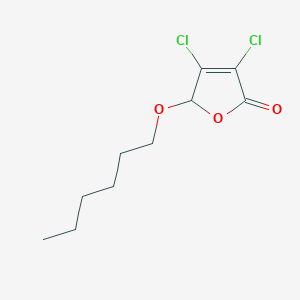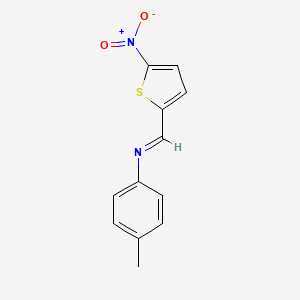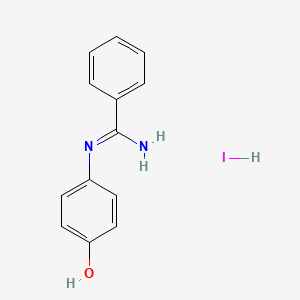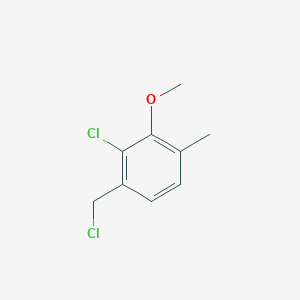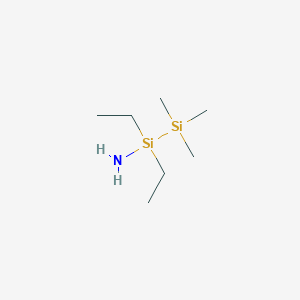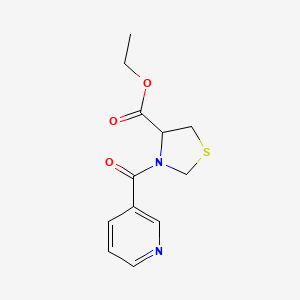
Oxirane, 2-ethenyl-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, 2-ethenyl-3-nitro- is a chemical compound that belongs to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. The presence of a nitro group and an ethenyl group in this compound makes it unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxiranes typically involves the oxidation of alkenes. One common method is the epoxidation of alkenes using peracids such as meta-chloroperoxybenzoic acid (mCPBA). For Oxirane, 2-ethenyl-3-nitro-, the synthesis might involve the epoxidation of a suitable nitro-alkene precursor under controlled conditions to ensure the formation of the desired oxirane ring.
Industrial Production Methods: On an industrial scale, the production of oxiranes often involves the catalytic oxidation of alkenes. For example, ethylene oxide, the simplest oxirane, is produced by the catalytic oxidation of ethylene using air or oxygen. Similar methods can be adapted for the production of more complex oxiranes like Oxirane, 2-ethenyl-3-nitro-, with appropriate modifications to the reaction conditions and catalysts used .
Chemical Reactions Analysis
Types of Reactions: Oxirane, 2-ethenyl-3-nitro- can undergo various chemical reactions, including:
Ring-opening reactions: These reactions involve the breaking of the oxirane ring, typically by nucleophiles such as water, alcohols, or amines. The reaction can be catalyzed by acids or bases.
Substitution reactions: The nitro and ethenyl groups can participate in substitution reactions, where one functional group is replaced by another.
Oxidation and reduction reactions: The compound can undergo oxidation to form more oxidized products or reduction to form less oxidized products.
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, amines
Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide)
Oxidizing agents: Peracids (e.g., mCPBA)
Reducing agents: Hydrogen gas with a catalyst (e.g., palladium on carbon)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, ring-opening reactions with water can produce diols, while reactions with amines can produce amino alcohols .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in various organic synthesis reactions.
Biology: The compound can be used to study the effects of nitro and oxirane groups on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological molecules.
Medicine: Research into the potential medicinal properties of oxiranes and their derivatives is ongoing. They may have applications as pharmaceuticals or as intermediates in drug synthesis.
Industry: Oxiranes are used in the production of polymers, resins, and other materials. .
Mechanism of Action
The mechanism of action of Oxirane, 2-ethenyl-3-nitro- involves the reactivity of the oxirane ring and the nitro group. The oxirane ring is highly strained and can undergo ring-opening reactions, making it a reactive intermediate in various chemical processes. The nitro group can participate in electron-withdrawing interactions, influencing the reactivity of the compound. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
Ethylene oxide: The simplest oxirane, used extensively in industry for the production of ethylene glycol and other chemicals.
Propylene oxide: Another common oxirane, used in the production of polyurethanes and other materials.
Nitroethene: A compound with a nitro group and an ethenyl group, similar to Oxirane, 2-ethenyl-3-nitro-, but without the oxirane ring.
Uniqueness: Oxirane, 2-ethenyl-3-nitro- is unique due to the combination of the oxirane ring, nitro group, and ethenyl group.
Properties
CAS No. |
62907-69-1 |
|---|---|
Molecular Formula |
C4H5NO3 |
Molecular Weight |
115.09 g/mol |
IUPAC Name |
2-ethenyl-3-nitrooxirane |
InChI |
InChI=1S/C4H5NO3/c1-2-3-4(8-3)5(6)7/h2-4H,1H2 |
InChI Key |
AULLJKOJBCJTTE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


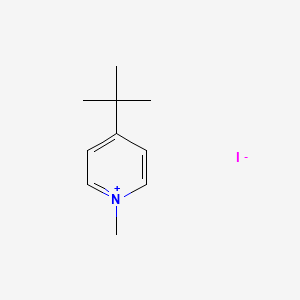
![2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14501657.png)
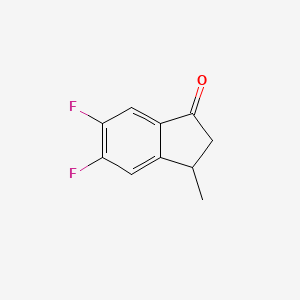
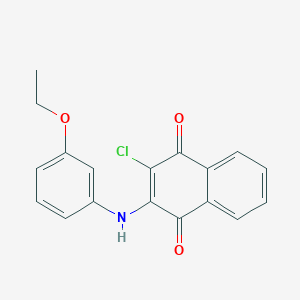
![5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14501669.png)

